Remdesivir vs. GS-441524 (Parent Nucleoside): Potency and Delivery Efficiency
In vitro head-to-head comparisons against SARS-CoV-2 clinical isolates demonstrate that Remdesivir (RDV) exhibits significantly greater potency than its parent nucleoside, GS-441524. While both compounds target the viral RdRp (Nsp12), RDV's ProTide prodrug design bypasses the rate-limiting first phosphorylation step, resulting in higher intracellular triphosphate concentrations [1]. Quantitative assessment against ancestral WA1 and variant strains shows that RDV is approximately 30- to 50-fold more potent than GS-441524 based on EC50 values [2].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 10-120 nM (range across multiple studies) |
| Comparator Or Baseline | GS-441524: EC50 = 470-3,600 nM |
| Quantified Difference | RDV is approximately 30- to 50-fold more potent than GS-441524 |
| Conditions | SARS-CoV-2 clinical isolates in Vero E6 cells; Nucleoprotein ELISA and Plaque Reduction Assays |
Why This Matters
RDV's superior potency in vitro translates to effective viral suppression at lower achievable plasma concentrations, directly impacting dosing regimen and therapeutic window selection.
- [1] Yan VC, Muller FL. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment. ACS Med Chem Lett. 2020;11(7):1361-1366. View Source
- [2] Pitts J, Li J, Perry JK, et al. Remdesivir and GS-441524 Retain Antiviral Activity against Delta, Omicron, and Other Emergent SARS-CoV-2 Variants. Antimicrob Agents Chemother. 2022;66(6):e00222-22. View Source
